molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484
CAS No.: 404827-75-4
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-indazol-3-amine (C₇H₆FN₃, MW 151.14) is a fluorinated indazole derivative widely employed as a key intermediate in medicinal chemistry, particularly in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Its structure features a fluorine atom at the 6-position and an amine group at the 3-position of the indazole core. This compound serves as a precursor in synthesizing potent CFTR inhibitors and potentiators through reactions such as acetylation (e.g., formation of N-(1-acetyl-6-fluoro-1H-indazol-3-yl)acetamide) and coupling with carboxylic acids (e.g., 4-phenylbutyrate derivatives) . Its utility stems from the fluorine atom’s electron-withdrawing effects, which enhance aromatic stability and influence binding interactions in target proteins .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of 6-fluoro-1H-indazol-3-amine can be contextualized by comparing it with structurally related indazole derivatives. Below is a detailed comparison:

Structural and Electronic Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-F, 3-NH₂ C₇H₆FN₃ 151.14 Intermediate for CFTR modulators; high reactivity in amide couplings
6-Chloro-1H-indazol-3-amine 6-Cl, 3-NH₂ C₇H₆ClN₃ 167.60 Pharmaceutical intermediate; lower electronegativity than F reduces electron-withdrawing effects
6-(Trifluoromethyl)-1H-indazol-5-amine 6-CF₃, 5-NH₂ C₈H₆F₃N₃ 201.15 Increased lipophilicity; potential for enhanced membrane permeability in drug candidates
6-(Methoxymethoxy)-1H-indazol-3-amine 6-OCH₂OCH₃, 3-NH₂ C₉H₁₁N₃O₂ 193.20 Improved solubility due to polar OCH₂OCH₃ group; used in Schiff base synthesis
6,7-Difluoro-1H-indazol-3-amine 6-F, 7-F, 3-NH₂ C₇H₅F₂N₃ 169.13 Enhanced electron-withdrawing effects; potential for stronger protein binding

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature in this compound enhances resonance stabilization of intermediates, critical for high-yield amide bond formation .
  • Solubility vs. Lipophilicity : Derivatives like 6-(methoxymethoxy)-1H-indazol-3-amine balance solubility and reactivity, whereas 6-(trifluoromethyl) analogs prioritize lipophilicity for membrane penetration .
  • Synthetic Versatility : The parent compound’s 3-amine group enables diverse functionalization, contrasting with 6-chloro-1H-indazol-3-amine, which shows narrower applicability due to slower kinetics .

Biological Activity

6-Fluoro-1H-indazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, referencing recent studies and findings.

This compound is characterized by its indazole structure, which is modified by the presence of a fluorine atom at the 6-position. This modification can influence the compound's pharmacokinetic properties and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a derivative designated as 6o exhibited significant inhibitory effects against K562 leukemia cells with an IC50 value of 5.15 µM , indicating its effectiveness in inducing apoptosis in cancer cells. The selectivity of this compound was also notable, showing a higher IC50 value of 33.2 µM against normal HEK-293 cells, resulting in a selectivity index (SI) of 6.45 , which is considerably higher than that of standard chemotherapeutics like 5-Fluorouracil (SI = 0.14) .

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 family proteins, decreasing Bcl-2 (an anti-apoptotic protein) and increasing Bax (a pro-apoptotic protein) .
  • Cell Cycle Arrest : Treatment with this compound resulted in a significant increase in the G0/G1 phase population, indicating cell cycle arrest, which is a common mechanism for anticancer agents .
  • p53/MDM2 Pathway Modulation : The compound has been shown to upregulate p53 protein levels while downregulating MDM2, disrupting the balance that often favors tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by various substituents on the indazole ring:

  • Fluorine Substitution : The presence of fluorine at specific positions has been linked to enhanced potency and selectivity against cancer cell lines .
  • Hybridization Strategies : Researchers have employed molecular hybridization strategies to design new derivatives that exhibit improved biological activities compared to the parent compound .

Data Summary

The following table summarizes key findings related to the biological activity of 6-fluoro-1H-indazol-3-amines:

CompoundActivity TypeIC50 Value (µM)Selectivity Index (SI)Mechanism
6oAntitumor5.15 (K562)6.45Apoptosis induction, Cell cycle arrest
33.2 (HEK-293)p53/MDM2 modulation
Derivative XAntimicrobialTBDTBDTopoisomerase inhibition

Case Studies

Several studies have investigated the biological activity of indazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of indazole derivatives showed significant antiproliferative activity against K562 cells, reinforcing the importance of fluorine substitution in enhancing efficacy .
  • Mechanistic Insights : Research into apoptosis mechanisms revealed that compounds like 6o effectively alter protein expressions involved in cell survival pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-1H-indazol-3-amine, and what are their limitations?

Synthesis of this compound typically involves multi-step protocols analogous to halogenated indazole derivatives. Key steps include:

  • Cyclization : Fluorinated benzene precursors undergo cyclization with hydrazine derivatives to form the indazole core.
  • Amination : Introduction of the amine group at position 3 via nucleophilic substitution or catalytic amination .

Limitations :

  • Low yields due to competing side reactions (e.g., over-fluorination or ring-opening).
  • Purification challenges arising from byproducts like regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) .

Table 1: Comparison of Synthetic Methods for Halogenated Indazoles

MethodYield (%)Key ChallengesReference
Cyclization/Amination45-60Regioisomer separation
Palladium Catalysis50-70Catalyst cost and sensitivity

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR confirm regiochemistry and fluorine substitution patterns. Fluorine’s electron-withdrawing effect shifts aromatic proton signals distinctively .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (151.14 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 2H-indazole) using programs like SHELXL .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s interaction with biological targets compared to other halogenated indazoles?

Fluorine’s unique physicochemical properties (small atomic radius, high electronegativity) modulate:

  • Binding Affinity : Enhances interactions with hydrophobic pockets in enzymes (e.g., kinases) via C-F···H bonds.
  • Metabolic Stability : Reduces oxidative metabolism compared to chloro/bromo analogs, extending half-life .

Table 2: Substituent Effects on Biological Activity

SubstituentLogPIC50 (Kinase X, nM)Metabolic Stability (t1/2, h)
-F (6-position)1.212 ± 24.5
-Cl1.825 ± 52.1
-Br2.130 ± 61.8

Data extrapolated from studies on 6-chloro-1H-indazol-3-amine and 7-fluoro-4-iodo analogs .

Q. What strategies are employed to resolve conflicting structure-activity relationship (SAR) data in derivatives of this compound?

Conflicting SAR data often arise from:

  • Tautomerism : The 1H/2H-indazole equilibrium alters binding modes. Use X-ray crystallography or DFT calculations to identify dominant tautomers .
  • Off-target Effects : Employ orthogonal assays (e.g., kinase profiling panels) to distinguish target-specific activity .
  • Meta-analysis : Aggregate data from analogs (e.g., 6,7-difluoro derivatives) to identify trends in electronic/steric effects .

Methodological Workflow :

Computational Docking : Predict binding poses using fluorine’s electrostatic potential maps.

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to validate interactions.

In Vivo Pharmacokinetics : Address discrepancies between in vitro potency and in vivo efficacy .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound derivatives for therapeutic applications?

Challenges :

  • Poor aqueous solubility (LogP ~1.2) limits bioavailability.
  • CYP450-mediated metabolism reduces plasma exposure .

Optimization Strategies :

  • Prodrug Design : Introduce phosphate esters to enhance solubility.
  • Structural Modifications : Add polar groups (e.g., morpholine) to improve distribution while retaining fluorine’s benefits .
  • Formulation : Use nanocarriers or co-solvents (e.g., PEG 400) for in vivo studies .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of fluorinated indazoles across studies?

  • Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.
  • Meta-Data Sharing : Collaborate via platforms like PubChem to aggregate and compare datasets .

Properties

IUPAC Name

6-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGFRGFWFEFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620411
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404827-75-4
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluorobenzonitrile (1.21 g, 8.70 mmol) was added hydrazine monohydrate (8.46 mL, 174 mmol). The mixture was heated to reflux for 5 hours and then poured onto ice. The solution was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (25-100% ethyl acetate/hexane) to afford 6-fluoro-1H-indazol-3-amine (0.5 g, 3.3 mmol, 38% yield) as light yellow powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 11.42 (s, 1 H), 7.70 (dd, J=8.55, 5.49 Hz, 1 H), 6.97 (dd, J=10.07, 1.83 Hz, 1 H), 6.72-6.79 (m, 1 H), 5.40 (s, 2 H). MS (LC/MS) R.T.=0.61; [M+H]+=152.11.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
6-fluoro-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
6-fluoro-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
6-fluoro-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
6-fluoro-1H-indazol-3-amine
Reactant of Route 6
6-fluoro-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.